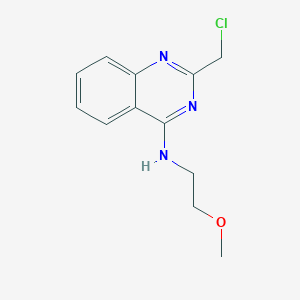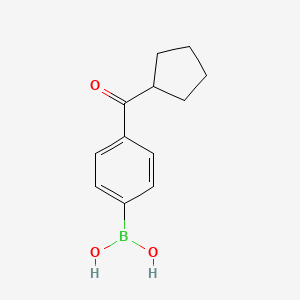
4-(シクロペンタンカルボニル)フェニルボロン酸
概要
説明
4-(Cyclopentanecarbonyl)phenylboronic acid is a boronic acid derivative that has garnered significant interest in various scientific fields due to its unique chemical and biological properties
科学的研究の応用
4-(Cyclopentanecarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe for detecting cis-diol-containing biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the development of advanced materials such as polymers and sensors
作用機序
Target of Action
The primary target of 4-(Cyclopentanecarbonyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-(Cyclopentanecarbonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-(Cyclopentanecarbonyl)phenylboronic acid plays a crucial role, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of 4-(Cyclopentanecarbonyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(Cyclopentanecarbonyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is used, requires mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in this reaction, including 4-(Cyclopentanecarbonyl)phenylboronic acid, are generally environmentally benign .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentanecarbonyl)phenylboronic acid typically involves the reaction of cyclopentanecarbonyl chloride with phenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclopentanecarbonyl)phenylboronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
4-(Cyclopentanecarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Cyclopentanol derivatives.
Substitution: Biaryl compounds.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the cyclopentanecarbonyl group, making it less versatile in certain applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a cyclopentanecarbonyl group, leading to different reactivity and applications.
Uniqueness
4-(Cyclopentanecarbonyl)phenylboronic acid is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability .
特性
IUPAC Name |
[4-(cyclopentanecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO3/c14-12(9-3-1-2-4-9)10-5-7-11(8-6-10)13(15)16/h5-9,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBPAMKWYBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681665 | |
| Record name | [4-(Cyclopentanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959861-30-4 | |
| Record name | [4-(Cyclopentanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


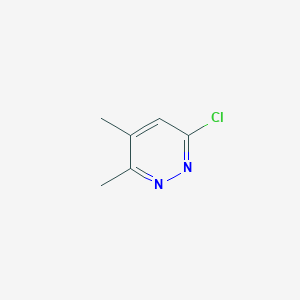
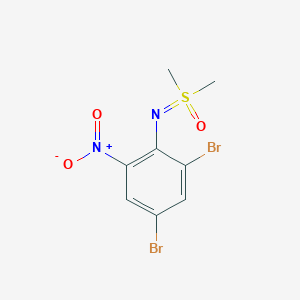
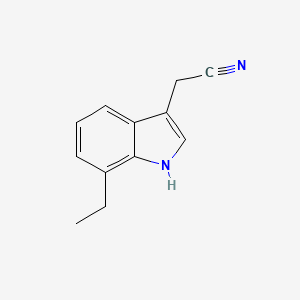
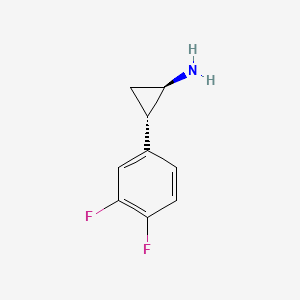
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)
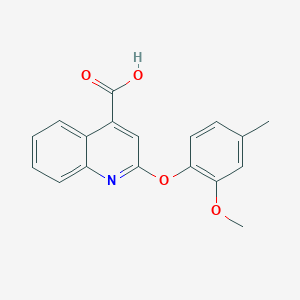
![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)
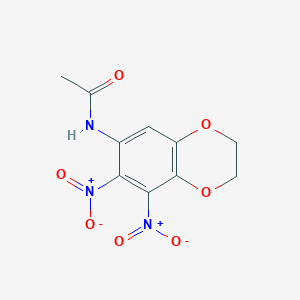
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
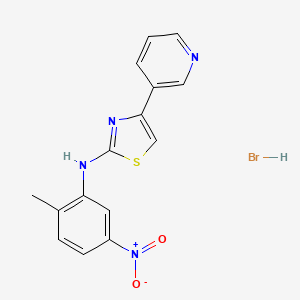
![2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide](/img/structure/B1421986.png)
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
